1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone
Brand Name: Vulcanchem
CAS No.: 100959-21-5
VCID: VC21343690
InChI: InChI=1S/C8H6BrClO2/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,11H,4H2
SMILES: C1=CC(=C(C=C1Br)C(=O)CCl)O
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone

CAS No.: 100959-21-5

Cat. No.: VC21343690

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone - 100959-21-5

Specification

CAS No. 100959-21-5
Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
IUPAC Name 1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone
Standard InChI InChI=1S/C8H6BrClO2/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,11H,4H2
Standard InChI Key XYYGVTXWYOUPHQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C(=O)CCl)O
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)CCl)O

Introduction

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone is an organic compound with significant importance in chemistry, biology, and industrial applications. It features a phenyl ring substituted with bromine, chlorine, and a hydroxyl group, which collectively contribute to its unique reactivity and utility in various fields.

Chemical Identity

  • IUPAC Name: 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone

  • CAS Number: 100959-21-5

  • Molecular Formula: C8H6BrClO2

  • Molecular Weight: 249.49 g/mol

Laboratory Synthesis

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone is synthesized via a two-step process:

  • Bromination of 2-hydroxyacetophenone: This involves the selective addition of bromine to the phenolic ring.

  • Chlorination: The brominated product reacts with thionyl chloride under controlled conditions to introduce the chlorine atom.

Industrial Production

On an industrial scale, continuous flow reactors are used to optimize yield and purity. Advanced purification techniques like recrystallization or chromatography are employed to isolate the compound with high precision.

Chemical Reactions

The compound exhibits diverse chemical reactivity due to its functional groups:

Oxidation

  • The hydroxyl group can be oxidized using agents like potassium permanganate or chromium trioxide, forming ketones or carboxylic acids.

Reduction

  • Reduction with agents such as sodium borohydride converts the carbonyl group into alcohols.

Substitution Reactions

  • The halogens (bromine and chlorine) can undergo nucleophilic substitution, allowing for the introduction of other functional groups.

Scientific Research

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone is widely used as a building block in synthetic organic chemistry:

  • Heterocyclic synthesis: Serves as a precursor for complex molecules.

  • Medicinal chemistry: Studied for its potential as an antimicrobial or anticancer agent.

Industrial Uses

  • Used in the production of dyes and pigments.

  • Acts as an intermediate in pharmaceutical manufacturing.

Biological Activity

This compound has been investigated for its biological activities:

  • Antimicrobial Properties: Effective against certain bacterial strains due to its ability to disrupt cellular processes.

  • Enzyme Inhibition: Binds to enzymes' active sites, inhibiting their activity.

  • Potential Anticancer Agent: Preliminary studies suggest interactions with molecular targets involved in cancer cell proliferation.

Comparative Analysis

To understand its distinct properties, it is compared with related compounds:

CompoundKey DifferenceApplications
1-(5-Bromo-2-hydroxyphenyl)ethanoneLacks chlorine atomLess reactive; limited applications
1-(5-Bromo-2-hydroxyphenyl)-3-chloropropanoneLonger carbon chainAltered solubility and reactivity
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanoneAdditional bromine atomEnhanced biological activity

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